molecular formula C13H15N5O2S B5778425 N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Número de catálogo B5778425
Peso molecular: 305.36 g/mol
Clave InChI: IMIBVNYHXMFABX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as AMT-130, is a small interfering RNA (siRNA) therapeutic agent that is currently under development for the treatment of Huntington's disease.

Mecanismo De Acción

N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide works by using siRNA to target and degrade the messenger RNA (mRNA) that codes for the mutant huntingtin protein. This process is known as RNA interference (RNAi), and it is a natural cellular process that regulates gene expression. By reducing the levels of mutant huntingtin protein, N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has the potential to slow or even halt the progression of Huntington's disease.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to be specific for the mutant huntingtin protein, with no effect on the normal huntingtin protein. This specificity is important because the normal huntingtin protein plays an important role in the normal functioning of the brain. In addition, N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide for lab experiments is its specificity for the mutant huntingtin protein. This allows researchers to study the effects of reducing the levels of mutant huntingtin protein without affecting the normal huntingtin protein. However, one limitation of N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is that it is a relatively new technology, and there is still much to learn about its safety and efficacy.

Direcciones Futuras

There are several future directions for the development of N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One direction is the evaluation of its safety and efficacy in clinical trials. Another direction is the optimization of the siRNA molecule to improve its stability and delivery to the brain. In addition, there is potential for the development of siRNA therapeutics for other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a promising siRNA therapeutic agent for the treatment of Huntington's disease. Its specificity for the mutant huntingtin protein and well-tolerated profile make it an attractive option for further development. Future research will continue to evaluate its safety and efficacy, as well as explore its potential for the treatment of other neurological disorders.

Métodos De Síntesis

The synthesis of N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the use of solid-phase synthesis, which is a widely used method for the production of siRNA molecules. This method involves the attachment of the first nucleotide to a solid support, followed by the addition of subsequent nucleotides in a stepwise manner. The resulting siRNA molecule is then cleaved from the solid support and purified.

Aplicaciones Científicas De Investigación

N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to be effective in reducing the levels of mutant huntingtin protein, which is the cause of Huntington's disease. In preclinical studies, N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to reduce the levels of mutant huntingtin protein by up to 50%. Clinical trials are currently underway to evaluate the safety and efficacy of N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in patients with Huntington's disease.

Propiedades

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-9(19)15-10-3-5-11(6-4-10)16-12(20)7-21-13-17-14-8-18(13)2/h3-6,8H,7H2,1-2H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIBVNYHXMFABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-Acetylamino-phenyl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.